molecular formula C9H8F4O B1319297 2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol CAS No. 886761-81-5

2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol

Cat. No.: B1319297
CAS No.: 886761-81-5
M. Wt: 208.15 g/mol
InChI Key: SFTYBQIPZKIFOA-UHFFFAOYSA-N
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Description

“2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol” is a member of (trifluoromethyl)benzenes . It is also known as “2-(Trifluoromethyl)benzyl alcohol” and has the molecular formula C9H9F3O .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8F4O/c10-8-6(4-5-14)2-1-3-7(8)9(11,12)13/h1-3,14H,4-5H2 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “this compound”. More research is needed in this area .


Physical and Chemical Properties Analysis

“this compound” is a liquid at ambient temperature . It has a molecular weight of 208.16 .

Scientific Research Applications

Chiral Derivatizing Agent

  • Chiral Derivatizing Agent : 2-fluoro-2-phenyl propanoic acid, a derivative of the compound, has been used as a chiral derivatizing agent. This application is significant in enantiomer separation and determination of absolute configurations in chiral compounds (Hamman, 1993).

Functionalization in Organic Synthesis

  • Metal-Mediated Site-Selective Functionalization : The compound has been used in organic synthesis, where its functionalization by metalation and subsequent carboxylation was explored. This process is crucial for creating diverse chemical structures, particularly in pharmaceutical synthesis (Marzi et al., 2002).

Pharmaceutical Intermediate

  • Pharmaceutical Intermediate : The compound serves as an important intermediate in pharmaceutical manufacturing, particularly in the synthesis of chemokine CCR5 antagonists. Biocatalytic methods have been developed for its efficient and enantioselective synthesis (Chen et al., 2019).

Photophysical and Photochemical Properties

  • Photophysical and Photochemical Studies : Investigations into the photophysical and photochemical properties of zinc phthalocyanines bearing fluoro-functionalized groups including the compound have been conducted. This research is pertinent to the development of materials for photodynamic therapy and other photochemical applications (Aktaş et al., 2014).

Interaction with Alcohols

  • Interaction with Alcohols : Research has also been conducted on the interaction of alcohols with derivatives of the compound. Such studies are valuable in understanding molecular interactions and hydrogen bonding behavior, which is critical in fields like material science and biochemistry (Maity et al., 2011).

Enantioselective Synthesis

  • Enantioselective Synthesis : The compound's derivatives are used in enantioselective synthesis, crucial for producing optically active pharmaceuticals. Techniques like kinetic resolution have been employed for this purpose (Xu et al., 2009).

Green Chemistry Applications

  • Green Chemistry : It has been used in the selective hydrogenation of styrene oxide to 2-phenyl ethanol, showcasing its potential in environmentally friendly chemical processes (Yadav & Lawate, 2011).

Biocatalysis

  • Biocatalysis : There are studies on its biosynthesis using various biocatalysts, highlighting the growing interest in using biological systems for chemical synthesis, which is more sustainable and can offer higher selectivity (Xiong et al., 2021).

Synthesis of Fluorinated Compounds

  • Synthesis of Fluorinated Compounds : The compound has been utilized in the synthesis of various fluorinated compounds, a field critical in the development of materials and pharmaceuticals with unique properties due to the presence of fluorine atoms (Massicot et al., 2011).

Biochemical Analysis

Biochemical Properties

2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The presence of the fluoro and trifluoromethyl groups enhances its ability to form hydrogen bonds and engage in hydrophobic interactions. This compound has been observed to interact with enzymes such as cytochrome P450, influencing their catalytic activity. Additionally, it can bind to proteins through non-covalent interactions, potentially altering their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. The compound’s ability to form hydrogen bonds and engage in hydrophobic interactions allows it to interact with a wide range of biomolecules. Additionally, it can influence gene expression by binding to DNA or interacting with transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance certain biochemical pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range leads to a marked change in the compound’s impact on physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites. These metabolic transformations can influence the compound’s biological activity and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through both passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, affecting its overall distribution and localization .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is often found in the cytoplasm and can localize to specific organelles such as the endoplasmic reticulum and mitochondria. Targeting signals and post-translational modifications may direct the compound to these compartments, where it can exert its biochemical effects .

Properties

IUPAC Name

2-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c10-8-6(4-5-14)2-1-3-7(8)9(11,12)13/h1-3,14H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTYBQIPZKIFOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592354
Record name 2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886761-81-5
Record name 2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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